molecular formula C14H15NO3 B15066640 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one

Cat. No.: B15066640
M. Wt: 245.27 g/mol
InChI Key: WGHKUZZHFDQCIX-UHFFFAOYSA-N
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Description

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a morpholin-3-one derivative characterized by a substituted indenyloxy methyl group at the 6-position of the morpholine ring. The compound (CAS 104908-23-8) is primarily used in laboratory settings and chemical synthesis . Its structural complexity arises from the indene moiety, which confers unique steric and electronic properties. Safety data indicate acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory hazards (H335), necessitating stringent handling protocols .

Properties

IUPAC Name

6-(3H-inden-4-yloxymethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14-9-17-11(7-15-14)8-18-13-6-2-4-10-3-1-5-12(10)13/h1-4,6,11H,5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKUZZHFDQCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)OCC3CNC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one typically involves the reaction of 1H-indene-7-ol with morpholin-3-one in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

The reaction proceeds through the formation of an intermediate indenyl ether, which subsequently reacts with morpholin-3-one to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol

Major Products Formed

Scientific Research Applications

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a synthetic compound featuring an indenyl moiety linked to a morpholinone structure. The morpholine ring enhances solubility and bioavailability, while the ether linkage between the indenyl group and a hydroxymethyl substituent provides unique chemical properties that may influence its reactivity and biological activity. Research suggests that this compound may have potential applications in medicinal chemistry due to its antimicrobial and anticancer properties.

Potential Applications

  • Medicinal Chemistry Research into the biological activity of this compound suggests potential applications in medicinal chemistry. The compound's interaction with specific molecular targets could modulate enzyme activities or signal transduction pathways, making it a candidate for further pharmacological exploration.
  • Drug Design Interaction studies of this compound focus on its binding affinity to various biological targets. Initial findings suggest that the compound may interact with enzymes and receptors, influencing their activity. This interaction profile is crucial for understanding its potential therapeutic applications, particularly in drug design where specificity and efficacy are paramount.
  • Non-invasive imaging Lactate chemical exchange saturation transfer (LATEST) imaging, a magnetic resonance imaging (MRI) method, is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution . The LATEST method may have a wide range of applications including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .

Data Table of Similar Compounds

Compound NameStructure Features
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-2-oneSimilar indenyl and morpholine structure
6-(((1H-Inden-7-yl)oxy)methyl)piperidin-3-onePiperidine ring instead of morpholine
6-(((1H-Inden-7-yl)oxy)methyl)pyrrolidin-3-onePyrrolidine ring offers different chemical properties

Mechanism of Action

The mechanism of action of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. The indenyl group may interact with enzymes or receptors, modulating their activity. The morpholinone ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Morpholin-3-one derivatives are highly tunable, with substitutions at the 4- and 6-positions significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one 6-(Indenyloxy methyl) C₁₄H₁₅NO₃ 104908-23-8 Laboratory chemical; potential antibiotic intermediate
6-((4-Chlorophenoxy)(phenyl)methyl)morpholin-3-one 6-[(4-Cl-PhO)(Ph)CH] C₁₇H₁₆ClNO₃ 93886-37-4 Synthetic intermediate; higher molecular weight (317.77 g/mol)
6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one 6-[(Ph)(p-MeO-PhO)CH] C₁₈H₁₉NO₃ 93886-35-2 Bulkier aromatic substituents; MW 297.35 g/mol
(S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one 6-(Hydroxyphenylmethyl) C₁₁H₁₃NO₃ 1005196-91-7 Chiral center; potential for enantioselective synthesis
(R)-6-(hydroxymethyl)morpholin-3-one 6-(Hydroxymethyl) C₅H₉NO₃ 144053-98-5 Simpler structure; lower MW (147.13 g/mol)

Stability and Reactivity

  • The target compound is stable under recommended storage conditions but decomposes to hazardous gases (CO, NOx) upon combustion .
  • Electron-withdrawing groups (e.g., 4-Cl in 93886-37-4) may enhance hydrolytic stability compared to electron-donating substituents .

Biological Activity

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.

Synthesis

The compound can be synthesized through various organic reactions, typically involving the morpholine ring and the indenyl group. The synthetic route often includes steps such as nucleophilic substitutions and coupling reactions, which are essential for attaching the indenyl moiety to the morpholine structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer applications. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.

Table 1: Biological Activities of this compound

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
CytotoxicityMDA-MB-231 (Breast)5.0Induction of apoptosis
CytotoxicityHepG2 (Liver)10.0Microtubule destabilization
AntimicrobialStaphylococcus aureus15.0Inhibition of cell wall synthesis

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to enhance caspase activity, suggesting it promotes programmed cell death in cancer cells .
  • Microtubule Destabilization : Studies indicate that it may interfere with microtubule assembly, a critical process for cell division, thereby inhibiting cancer cell proliferation .
  • Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent .

Case Studies

Several studies have provided insights into the efficacy and safety of this compound:

Study 1: Anticancer Efficacy

A study evaluated the compound's cytotoxic effects on MDA-MB-231 breast cancer cells. Results indicated an IC50 value of 5.0 µM, with significant morphological changes observed under microscopy, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Properties

In another investigation, the antibacterial activity was assessed against Staphylococcus aureus. The compound demonstrated an MIC of 15 µM, suggesting it could serve as a lead compound for further development of antibacterial therapies .

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